![molecular formula C6H12N2O3 B2969751 2-Methyl-2-[(methylcarbamoyl)amino]propanoic acid CAS No. 953739-05-4](/img/structure/B2969751.png)

2-Methyl-2-[(methylcarbamoyl)amino]propanoic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

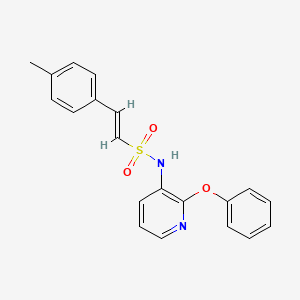

“2-Methyl-2-[(methylcarbamoyl)amino]propanoic acid” is a chemical compound with the molecular formula C6H12N2O3 and a molecular weight of 160.17 . It is also known by other names such as “2-methyl-2-(3-methylureido)propanoicacid” and "Alanine, 2-methyl-N-[(methylamino)carbonyl]-" .

Molecular Structure Analysis

The molecular structure of “this compound” consists of 6 carbon atoms, 12 hydrogen atoms, 2 nitrogen atoms, and 3 oxygen atoms . The exact 3D structure of the molecule could not be found in the available resources.Physical and Chemical Properties Analysis

The predicted boiling point of “this compound” is 390.4±25.0 °C and its predicted density is 1.169±0.06 g/cm3 . The predicted pKa value is 4.28±0.10 .科学的研究の応用

Carbamate Formation in AMP Systems

An experimental study on carbamate formation in the AMP (2-amino-2-methyl-1-propanol) system at different CO2 loadings and temperatures was conducted. This study, utilizing nuclear magnetic resonance (NMR) spectroscopy, indicated that the main species in this system are AMP/AMPH+, AMPCO2−, and HCO3−/CO32−. The findings suggest a weak temperature dependence of carbamate formation in the range tested (25–45°C), offering insights into the stability and formation processes of carbamates in AMP systems, which is relevant to the understanding and optimization of carbamate-based processes in chemical engineering and environmental applications (Ciftja, Hartono, & Svendsen, 2014).

AMP in Metalworking Fluids

2-Amino-2-methyl-1-propanol (AMP) has been reported for its use as an emulsifying agent and pH adjuster in cosmetics, as well as a dispersing agent in paints and a corrosion inhibitor in metalworking fluids. Despite its utility, attention has been drawn to its potential for causing skin irritation and contact dermatitis, highlighting the importance of understanding the safety and health implications of AMP in industrial and consumer products (Geier, Forkel, Heetfeld, Lessmann, & Buhl, 2019).

Bioavailability of BMAA in Primates

Research on 2-Amino-3-(methylamino)-propanoic acid (BMAA), a low potency excitatory amino acid, assessed its oral bioavailability in cynomolgous monkeys. The study found that a significant portion (80%) of administered BMAA was absorbed into the systemic circulation, suggesting high oral bioavailability. This research contributes to the understanding of BMAA's potential toxicological impact and its mechanisms of absorption in biological systems (Duncan, Markey, Weick, Pearson, Ziffer, Hu, & Kopin, 1992).

Synthesis of Methyl (S)-3-amino-3-(3-pyridyl)propanoate

An efficient stereoselective synthesis of methyl (S)-3-amino-3-(3-pyridyl)propanoate, a key material in the synthesis of RWJ-53308, an orally active antagonist of the platelet fibrinogen receptor, was described. This work highlights the methodological advancements in the synthesis of biologically active compounds, contributing to the development of new pharmaceuticals (Zhong, Cohen, Abdel-Magid, Kenney, Maryanoff, Shah, Villani, Zhang, & Zhang, 1999).

Recovery of Propionic Acid by Reactive Extraction

A study focused on the recovery of propionic acid from aqueous phase by reactive extraction using quaternary amine (Aliquat 336) in various diluents. This research is pertinent to the field of chemical engineering, particularly in the design and optimization of processes for the recovery of carboxylic acids from fermentation broths, demonstrating the application of reactive extraction techniques in the downstream processing of biochemical products (Keshav, Chand, & Wasewar, 2009).

特性

IUPAC Name |

2-methyl-2-(methylcarbamoylamino)propanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2O3/c1-6(2,4(9)10)8-5(11)7-3/h1-3H3,(H,9,10)(H2,7,8,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TULRPXJUYUTDBL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(=O)O)NC(=O)NC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[4-(4-methoxybenzyl)-5-methyl-4H-1,2,4-triazol-3-yl]-1-methyl-1H-pyrazol-5-amine](/img/structure/B2969670.png)

![N-(4,6-dimethylbenzo[d]thiazol-2-yl)-5-nitro-N-(pyridin-3-ylmethyl)furan-2-carboxamide](/img/structure/B2969673.png)

![N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-(thiophen-2-yl)acetamide](/img/structure/B2969674.png)

![N-(3,4-dichlorophenyl)-1-phenyl-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2969676.png)

![ethyl 2-(4-fluorophenyl)-4-{[(3-methoxyphenyl)carbamoyl]methoxy}quinoline-6-carboxylate](/img/structure/B2969677.png)

![1-Ethyl-2-oxabicyclo[2.2.2]octane-4-carboxylic acid](/img/structure/B2969680.png)

![[3-(2-Fluoro-4-methylphenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine](/img/structure/B2969689.png)

![3-[3-(3-bromo-4,5-dimethoxyphenyl)-2-cyanoprop-2-enamido]benzoic acid](/img/structure/B2969690.png)

![N-(4-(2-morpholino-2-oxoethyl)phenyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2969691.png)